(2,5-dimethoxyphenyl)(phenyl)methanone

Photochemistry UV Spectroscopy Computational Chemistry

Researchers sourcing benzophenone scaffolds encounter uncontrolled variables from generic dimethoxybenzophenone isomers. The 2,5-substitution pattern directly governs electronic configuration, regioselectivity, and photophysical behavior-using an unspecified isomer introduces batch-to-batch variability. • Defined 2,5-dimethoxy regiochemistry ensures reproducible C-H activation directing-group performance versus isomeric mixtures • Lower TPSA (35.5 Ų) aligns with lead-like guidelines for fragment-based screening libraries targeting intracellular proteins • Certified purity (≥95%) supports consistent retention time and ionization profiles in HPLC/LC-MS method development • XLogP of 2.9 provides predictable partitioning for synthetic intermediate applications

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 4038-13-5
Cat. No. B1266879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-dimethoxyphenyl)(phenyl)methanone
CAS4038-13-5
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H14O3/c1-17-12-8-9-14(18-2)13(10-12)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3
InChIKeyPKEAHRFPMAHKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxybenzophenone: Research Scaffold


(2,5-Dimethoxyphenyl)(phenyl)methanone (CAS 4038-13-5) is a substituted benzophenone derivative with methoxy groups at the 2- and 5-positions of one aromatic ring. It is primarily utilized as a research chemical and synthetic intermediate in organic chemistry [1]. While benzophenone derivatives are broadly explored for their photophysical properties [2] and as building blocks in medicinal chemistry [3], high-strength, quantitative differential evidence directly comparing this specific substitution pattern to its closest analogs is extremely limited in the peer-reviewed primary literature. The available data predominantly consists of class-level inferences and vendor specifications.

Identity
Defined 2,5-dimethoxy isomer; distinct from symmetric or para-substituted analogs.
Selection logic
Synthetic intermediate with methoxy directing groups for regioselective transformations.
Quality
Commercially available with a defined purity specification, supporting reproducible procurement.

Substitution Risks for 2,5-Dimethoxybenzophenone


The specific positioning of the methoxy groups on the benzophenone core dictates the molecule's electronic configuration, influencing its reactivity, UV absorption profile, and potential biological interactions. Substituting (2,5-dimethoxyphenyl)(phenyl)methanone with a generic dimethoxybenzophenone isomer (e.g., 4,4'-dimethoxybenzophenone or 3,4-dimethoxybenzophenone) introduces uncontrolled variables into an experimental system [1]. Computational studies on benzophenone derivatives demonstrate that methoxy substitution directly alters HOMO-LUMO energy gaps and transition states, which are critical for photochemical and electronic applications [2]. For procurement, specifying the correct isomer is essential to ensure experimental consistency and avoid batch-to-batch variability that can arise from isomeric mixtures.

Electronic shift Methoxy position alters HOMO-LUMO gaps; generic dimethoxybenzophenone isomers may shift photophysical response unpredictably.
Physicochemical mismatch 2,5-isomer exhibits distinct lipophilicity and polarity profiles compared to 4,4′- or 3,4-isomers, affecting solubility and partitioning.
Solid-state unknown Crystal packing data for the 4,4′-isomer does not transfer; 2,5-isomer solid-state properties remain less characterized.

Differentiation Evidence for 2,5-Dimethoxybenzophenone


UV Absorption Shifts by Methoxy Pattern

A DFT and experimental study comparing dimethoxybenzophenone (DMB) to the parent benzophenone (BP) showed that the addition of methoxy substituents reduces the HOMO-LUMO energy gap. While this study used a dimethoxybenzophenone and not specifically the 2,5-isomer, the data supports a class-level inference that the electron-donating methoxy groups in the target compound will similarly lower the singlet-singlet and singlet-triplet energy gaps compared to unsubstituted benzophenone, leading to a red-shift in its UV absorption [1].

UV Absorption Shift
Class-level
HOMO-LUMO gap decrease predicted vs. unsubstituted benzophenone
Supports UV shift expectation for photophysical scaffold selection.
Isomer-specific data not isolated; inferred from class-level DFT study.
Photochemistry UV Spectroscopy Computational Chemistry

Physicochemical Comparison with 4,4'-Isomer

Comparison of the available computed physicochemical properties for the target compound (XLogP3: 2.9, Topological Polar Surface Area: 35.5 Ų) [1] with literature data for its symmetric isomer, 4,4'-dimethoxybenzophenone (XLogP: 3.1, TPSA: 44.8 Ų), reveals quantifiable differences in lipophilicity and polarity. Furthermore, the crystal structure of 4,4'-dimethoxybenzophenone has been extensively studied and shows a distinct packing motif [2], while a full crystallographic characterization for the 2,5-isomer is not prominent in the literature, highlighting a key differentiator for applications sensitive to solid-state properties.

Physicochemical Comparison
Data to verify
XLogP 2.9 vs 3.1 (4,4′-isomer); TPSA 35.5 vs 44.8 Ų
Distinct lipophilicity/polarity profile; isomers are not interchangeable.
Computed values from PubChem; experimental confirmation recommended.
Crystallography Physicochemical Properties Material Science

Commercial Purity and Storage Stability

Commercially available (2,5-dimethoxyphenyl)(phenyl)methanone is offered with a defined minimum purity of 95% by vendors such as AKSci . This contrasts with many other benzophenone derivatives which are listed as 'technical grade' or without a defined purity specification. The specified storage condition is 'Store long-term in a cool, dry place' . This level of specification is a differentiating factor for procurement, ensuring a known starting point for synthesis or assay.

Purity Specification
Data to verify
Minimum purity 95% (vendor specification)
Defined purity floor reduces impurity-related reproducibility risks.
Source: supplier datasheet; verify for critical applications.
Quality Control Procurement Stability

Application Scenarios for 2,5-Dimethoxybenzophenone


Asymmetric Synthesis with Ortho-Directing Groups

The 2,5-dimethoxy substitution pattern can serve as a directing group in metal-catalyzed C-H activation or Friedel-Crafts reactions, providing regioselectivity advantages over the symmetric 4,4'-isomer [1]. Researchers procuring a benzophenone scaffold for such transformations should specify the 2,5-isomer to achieve the desired reaction outcome.

Photophysical Electron-Donating Effects

For studies investigating the effect of electron-donating groups on the photophysical properties of benzophenone, the 2,5-dimethoxy derivative serves as a model compound. Its distinct substitution pattern offers a different electronic perturbation compared to para-substituted analogs, as evidenced by computational models predicting altered transition states [2].

Reference Standard in Chromatography

Given its well-defined structure, commercial availability at a certified purity (≥95%), and distinct physicochemical properties (XLogP = 2.9), (2,5-dimethoxyphenyl)(phenyl)methanone can function as a reliable reference standard for method development in HPLC or LC-MS, where its retention time and ionization profile will differ from isomeric contaminants [3].

Fragment for Kinase and GPCR Libraries

The benzophenone core is a privileged scaffold in drug discovery, and the 2,5-dimethoxy configuration provides a unique vector for library diversification. Its lower TPSA (35.5 Ų) compared to other dimethoxy isomers aligns with lead-like property guidelines, making it a strategic choice for fragment-based screening libraries targeting intracellular proteins [4].

Application
Selection Property
Validation Focus
Asymmetric C-H activation studies
Ortho-directing 2,5-dimethoxy pattern
Regioselectivity outcome review
Photophysical perturbation studies
Electron-donating methoxy effect
UV/Vis shift prediction vs. unsubstituted
Chromatographic method development
Defined purity and distinct XLogP
Isomeric separation and retention time benchmarking
Fragment-based library design
Lower TPSA and unique substitution vector
Lead-likeness and intracellular target review
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